REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:11]3[CH2:12][N:13](C(OC(C)(C)C)=O)[CH2:14][CH2:15][C:10]=3[NH:9][N:8]=2)=[CH:3][CH:2]=1.[ClH:23]>O1CCOCC1>[ClH:23].[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:11]3[CH2:12][NH:13][CH2:14][CH2:15][C:10]=3[NH:9][N:8]=2)=[CH:5][CH:6]=1 |f:3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent, ethyl ether
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CC=C(C=C1)C1=NNC2=C1CNCC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |